molecular formula C18H18N4O3 B2970158 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}acetamide CAS No. 2097902-32-2

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B2970158
CAS No.: 2097902-32-2
M. Wt: 338.367
InChI Key: WESUVTSOOYAENB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound that features a pyrimidine ring fused with a furan and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The key steps include the formation of the pyrimidine ring, followed by the introduction of the furan and pyridine groups. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid: This compound shares a similar pyrimidine core but differs in the substituents attached to the ring.

    1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid: Another related compound with a pyrazole ring instead of the furan and pyridine groups.

Uniqueness

What sets 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}acetamide apart is its unique combination of the pyrimidine, furan, and pyridine moieties

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-13(2)21-11-22(18(12)24)10-17(23)20-8-14-6-15(9-19-7-14)16-4-3-5-25-16/h3-7,9,11H,8,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESUVTSOOYAENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.